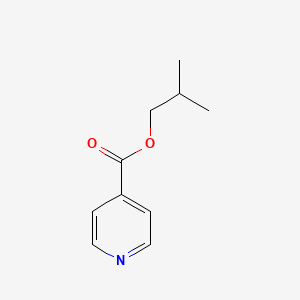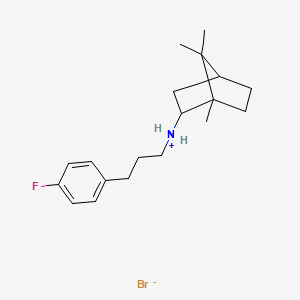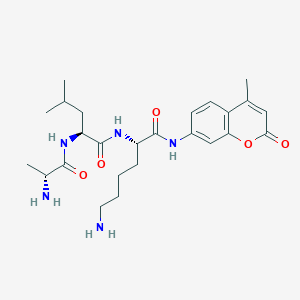
silver;ethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silver;ethynylbenzene typically involves the reaction of ethynylbenzene with a silver salt, such as silver nitrate or silver acetate. One common method is the chemical reduction of silver ions in the presence of ethynylbenzene, which can be achieved using reducing agents like sodium borohydride or hydrazine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the silver.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Silver;ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene or cyclohexane derivatives.
Substitution: Formation of substituted ethynylbenzene derivatives.
科学研究应用
Silver;ethynylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for its use in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of silver;ethynylbenzene involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The ethynylbenzene component can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The molecular pathways involved include the generation of reactive oxygen species and the inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
Ethynylbenzene: Lacks the antimicrobial properties of silver;ethynylbenzene.
Silver nanoparticles: Have similar antimicrobial properties but lack the specific reactivity of the ethynyl group.
Phenylacetylene: Similar structure but does not contain silver.
Uniqueness
This compound is unique due to the combination of the antimicrobial properties of silver and the chemical reactivity of the ethynyl group. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
33440-88-9 |
|---|---|
分子式 |
C8H5Ag |
分子量 |
208.99 g/mol |
IUPAC 名称 |
silver;ethynylbenzene |
InChI |
InChI=1S/C8H5.Ag/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 |
InChI 键 |
CXFCXAPFIWFZKZ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#CC1=CC=CC=C1.[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
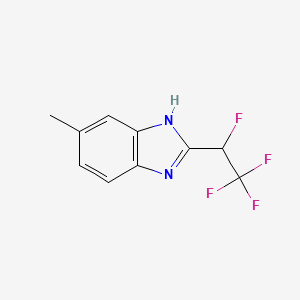
![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
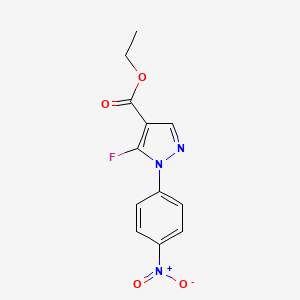
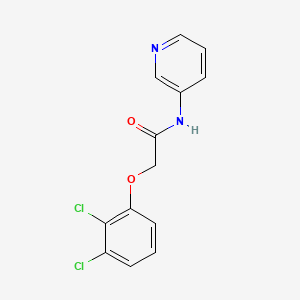
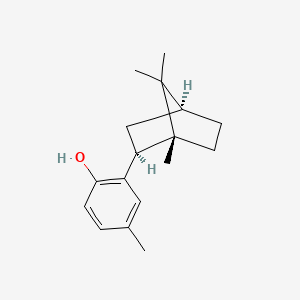

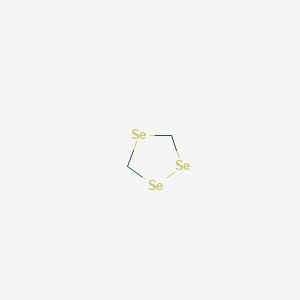

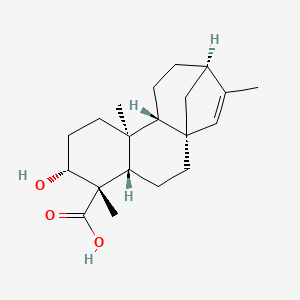
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
